2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromaticity and are found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: 2-Thiazolecarboximidic acid, 5-amino-, ethyl ester.
Hydrolysis: 2-Thiazolecarboximidic acid, 5-nitro-.
Scientific Research Applications
2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly those targeting bacterial infections.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboximidic acid, 5-amino-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
2-Thiazolecarboximidic acid, 5-nitro-: Similar structure but without the ethyl ester group.
Uniqueness
2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
20751-80-8 |
---|---|
Molecular Formula |
C6H7N3O3S |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
ethyl 5-nitro-1,3-thiazole-2-carboximidate |
InChI |
InChI=1S/C6H7N3O3S/c1-2-12-5(7)6-8-3-4(13-6)9(10)11/h3,7H,2H2,1H3 |
InChI Key |
OPCWQJAUNKMKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.